(4-Oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-YL)-acetic acid
Overview
Description
(4-Oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-YL)-acetic acid is a heterocyclic compound that features a benzothiazepine ring system. Compounds containing benzothiazepine rings are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-YL)-acetic acid typically involves the formation of the benzothiazepine ring followed by the introduction of the acetic acid moiety. Common synthetic routes may include:
Cyclization Reactions: Starting from ortho-aminothiophenol derivatives and α-halo carbonyl compounds.
Condensation Reactions: Using appropriate aldehydes or ketones with thiourea derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the carbonyl group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the benzothiazepine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its heterocyclic structure.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Applications:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, inhibiting or modulating their activity. The benzothiazepine ring system may play a crucial role in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepine Derivatives: Compounds with similar ring structures but different substituents.
Benzodiazepines: Similar in structure but with different biological activities.
Thiazepines: Compounds with a thiazepine ring but lacking the benzene ring.
Uniqueness
(4-Oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-YL)-acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-10-5-6-16-9-4-2-1-3-8(9)12(10)7-11(14)15/h1-4H,5-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEVRGBGMMXSJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N(C1=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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